molecular formula C9H16S4 B14516943 2,2'-(Propane-1,3-diyl)bis(1,3-dithiolane) CAS No. 62982-82-5

2,2'-(Propane-1,3-diyl)bis(1,3-dithiolane)

Cat. No.: B14516943
CAS No.: 62982-82-5
M. Wt: 252.5 g/mol
InChI Key: ATGMXKDYVBUYKS-UHFFFAOYSA-N
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Description

2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one carbon atom. The unique structure of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) can be synthesized from carbonyl compounds using 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolane ring. Common catalysts used in this reaction include iodine, p-toluenesulfonic acid, and yttrium triflate .

Industrial Production Methods

Industrial production of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The choice of catalyst and reaction conditions can be tailored to meet specific industrial requirements.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) undergoes various chemical reactions, including oxidation, reduction, and substitution .

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts to form the corresponding thiols.

    Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. Common reagents include alkyl halides and nucleophiles such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Common Reagents and Conditions

The reactions of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) are typically carried out under mild to moderate conditions. The choice of reagent and reaction conditions depends on the desired product and the specific application .

Major Products Formed

The major products formed from the reactions of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) involves its ability to form stable complexes with various metal ions and organic molecules. The compound’s unique structure allows it to interact with specific molecular targets and pathways, leading to its diverse range of applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) include 1,3-dithianes and other 1,3-dithiolanes . These compounds share similar structural features and chemical properties.

Uniqueness

What sets 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) apart is its specific arrangement of the dithiolane rings and the propane-1,3-diyl linker. This unique structure imparts distinct chemical reactivity and stability, making it valuable for various applications .

Properties

CAS No.

62982-82-5

Molecular Formula

C9H16S4

Molecular Weight

252.5 g/mol

IUPAC Name

2-[3-(1,3-dithiolan-2-yl)propyl]-1,3-dithiolane

InChI

InChI=1S/C9H16S4/c1(2-8-10-4-5-11-8)3-9-12-6-7-13-9/h8-9H,1-7H2

InChI Key

ATGMXKDYVBUYKS-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)CCCC2SCCS2

Origin of Product

United States

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